2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetamide Formation: The acetamide moiety can be introduced by reacting the quinazolinone intermediate with ethyl chloroacetate followed by hydrolysis and subsequent reaction with ethanolamine.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the quinazolinone ring can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazoline: Lacks the fluorine and acetamide groups.
6-fluoro-2-methylquinazolin-4(3H)-one: Lacks the hydroxyethylacetamide group.
N-(2-hydroxyethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl acetamide: Lacks the fluorine atom.
Uniqueness
The presence of the fluorine atom and the hydroxyethylacetamide group in 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H14FN3O3 |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C13H14FN3O3/c1-8-16-11-3-2-9(14)6-10(11)13(20)17(8)7-12(19)15-4-5-18/h2-3,6,18H,4-5,7H2,1H3,(H,15,19) |
InChI Key |
RFSXMCYNHHTYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCCO |
Origin of Product |
United States |
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